molecular formula C10H13NO2 B181219 Ethyl 2-(6-methylpyridin-2-yl)acetate CAS No. 5552-83-0

Ethyl 2-(6-methylpyridin-2-yl)acetate

Cat. No.: B181219
CAS No.: 5552-83-0
M. Wt: 179.22 g/mol
InChI Key: AJXKDBXXGPKKPN-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical syntheses and has applications in different scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(6-methylpyridin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Ethyl 2-(6-methylpyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(6-methylpyridin-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-(6-methylpyridin-2-yl)acetate can be compared with other similar compounds, such as:

  • Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
  • Ethyl 2-(3-aminopyridin-2-yl)acetate
  • Ethyl 2-(3-Bromo-2-pyridyl)acetate
  • Ethyl 2-Pyridylacetate
  • Ethyl 2-(3-nitropyridin-2-yl)acetate
  • Ethyl 2-(4-bromopyridin-2-yl)acetate

These compounds share a similar pyridine-based structure but differ in their substituents, which can significantly influence their chemical properties and applications. This compound is unique due to the presence of the methyl group at the 6-position of the pyridine ring, which can affect its reactivity and interactions .

Properties

IUPAC Name

ethyl 2-(6-methylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-6-4-5-8(2)11-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXKDBXXGPKKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302196
Record name ethyl 2-(6-methylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5552-83-0
Record name 2-Pyridineacetic acid, 6-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5552-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 149621
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5552-83-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149621
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(6-methylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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